4-Methyl-1-oxaspiro[2.3]hexane-2-carbonitrile
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Overview
Description
4-Methyl-1-oxaspiro[23]hexane-2-carbonitrile is an organic compound with the molecular formula C7H9NO It is characterized by a spirocyclic structure, which includes an oxirane ring fused to a cyclobutane ring, with a nitrile group attached to the second carbon of the oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-oxaspiro[2.3]hexane-2-carbonitrile can be achieved through several methods. One common approach involves the isomerization of epoxy derivatives of 3-methylenecyclobutane-1-carbonitrile. This process typically requires the use of lithium diisopropylamide (LDA) in an aprotic medium . Another method involves the bromohydroxylation of methylenecyclobutane derivatives followed by dehydrobromination and direct epoxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up techniques can be applied. These methods would likely involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-oxaspiro[2.3]hexane-2-carbonitrile undergoes various chemical reactions, including:
Isomerization: The compound can isomerize to form different structural isomers under specific conditions.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Lithium Diisopropylamide (LDA): Used in the isomerization of epoxy derivatives.
N-Bromosuccinimide (NBS): Employed in the bromohydroxylation step.
Major Products Formed
3-Hydroxymethylbicyclobutane-1-carboxylic Acid Derivatives: Formed through the isomerization of epoxy derivatives.
Scientific Research Applications
4-Methyl-1-oxaspiro[2.3]hexane-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-1-oxaspiro[2.3]hexane-2-carbonitrile involves its interaction with various molecular targets. The nitrile group can act as an electrophile, participating in nucleophilic addition reactions. The spirocyclic structure may also influence the compound’s reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
1-Oxaspiro[2.3]hexane-5-carbonitrile: Shares a similar spirocyclic structure but differs in the position of the nitrile group.
Methyl 1-Oxaspiro[2.3]hexane-5-carboxylate: Contains a carboxylate group instead of a nitrile group.
Uniqueness
4-Methyl-1-oxaspiro[2.3]hexane-2-carbonitrile is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its spirocyclic framework and the presence of a nitrile group make it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Properties
Molecular Formula |
C7H9NO |
---|---|
Molecular Weight |
123.15 g/mol |
IUPAC Name |
4-methyl-1-oxaspiro[2.3]hexane-2-carbonitrile |
InChI |
InChI=1S/C7H9NO/c1-5-2-3-7(5)6(4-8)9-7/h5-6H,2-3H2,1H3 |
InChI Key |
BQQWPOITXAVAOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC12C(O2)C#N |
Origin of Product |
United States |
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